molecular formula C6H10N2S B1338002 5-Ethyl-4-methylthiazol-2-amine CAS No. 61764-32-7

5-Ethyl-4-methylthiazol-2-amine

Cat. No. B1338002
CAS RN: 61764-32-7
M. Wt: 142.22 g/mol
InChI Key: FHHIPSIIRBMAFM-UHFFFAOYSA-N
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Description

The compound 5-Ethyl-4-methylthiazol-2-amine is a thiazole derivative, a class of heterocyclic compounds containing a ring with sulfur and nitrogen as heteroatoms. Thiazoles are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, a mixture of amine, sulfur, and DMF can be heated to synthesize 5-Methyl-2-ethylthiazole, which is structurally similar to the compound of interest . Another approach involves the use of N-cyano-carbonimidodithioic acid dimethyl ester and methane thiol hydrazine monohydrate to obtain a core molecule with a free -NH2 group at the 2nd position, which can be further modified to create various derivatives . Additionally, solvent-free interactions and subsequent transformations can be employed to synthesize related compounds such as N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing sulfur and nitrogen. The substitution pattern on the ring, such as the ethyl and methyl groups in this compound, influences the compound's electronic and steric properties. NMR and mass spectrometry are commonly used techniques to determine the structure and confirm the identity of such compounds .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including nucleophilic substitutions, ring-opening reactions, and cyclizations. For example, nucleophilic ring opening of oxazol-5-one derivatives with amines can lead to the formation of imidazol-5-(4H)-ones . The presence of functional groups such as -NH2 allows for further chemical modifications, such as the formation of urea moieties when reacted with isocyanates .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of alkyl groups, like the ethyl and methyl in this compound, can affect the compound's lipophilicity and, consequently, its biological activity. The electronic properties of the thiazole ring can also impact the compound's ability to interact with biological targets .

Scientific Research Applications

Synthetic Modifications and Antimicrobial Study

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of 5-Ethyl-4-methylthiazol-2-amine, has been a subject of extensive research due to its significance in the thiazole group. Various modifications of this compound have led to the synthesis of new derivatives, which were analyzed for their structure using techniques like IR, 1H NMR, and mass spectral techniques. These synthesized compounds demonstrated promising antimicrobial activities against a range of bacterial and fungal strains. This study underpins the importance of structural modifications in thiazole derivatives for enhancing antimicrobial properties (Desai et al., 2019).

Study on Tautomerism

A comprehensive study using 1H NMR explored the amine-imine tautomerism in various esters and amides of 2-N-labeled 4-methylthiazole-5-carboxylic acids and 5-carbamic acids. This research showed that the nature of the substituents significantly influences the position of the tautomeric equilibrium, providing a deeper understanding of the chemical behavior of thiazole derivatives (Hyengoyan et al., 2005).

Solubility and Thermodynamic Studies

An extensive study determined the solubility of 2-amino-5-methylthiazole in various organic solvents over a range of temperatures. This research is pivotal for understanding the physicochemical properties of thiazole derivatives, crucial for their application in different fields. The study also delved into thermodynamic modeling, providing insights into the mixing properties of solutions, a critical aspect for the formulation of these compounds (Chen et al., 2017).

Photophysical Properties for Potential Applications

The synthesis of 5-N-Arylamino-4-methylthiazoles from 4-methylthiazole through consecutive steps revealed intriguing photophysical properties. The luminescence of these thiazoles varied substantially depending on the substituents, indicating potential applications in materials science, particularly in developing fluorescent materials and sensors (Murai et al., 2017).

Mechanism of Action

Target of Action

5-Ethyl-4-methylthiazol-2-amine is a derivative of the thiazole group of compounds . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs Thiazole derivatives have been reported to exhibit their potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

Thiazole derivatives, in general, are known to interfere with various biochemical pathways and enzymes or stimulate/block the receptors in the biological systems . They may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives, when entering physiological systems, behave unpredictably and reset the system differently . They may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the chemical environment .

properties

IUPAC Name

5-ethyl-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-3-5-4(2)8-6(7)9-5/h3H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHIPSIIRBMAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508497
Record name 5-Ethyl-4-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61764-32-7
Record name 5-Ethyl-4-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The above prepared (5-ethyl-4-methyl-thiazol-2-yl)-carbamic acid tert-butyl ester (0.394 g, 1.626 mmol) was dissolved in 8 mL of CH2Cl2 and treated with 1.5 mL of TFA. After 2 h at RT all starting material had disappeared. The reaction mixture was then poured onto icewater/NaHCO3, twofold extracted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and evaporated to dryness. Flash chromatography (SiO2, hexane/ethyl acetate=1/1) yielded 0.200 g of the title compound as light brown viscous oil.
Name
(5-ethyl-4-methyl-thiazol-2-yl)-carbamic acid tert-butyl ester
Quantity
0.394 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Four

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